molecular formula C12H13NO4 B1586309 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione CAS No. 69676-63-7

2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione

Cat. No. B1586309
CAS RN: 69676-63-7
M. Wt: 235.24 g/mol
InChI Key: JBKIFGNPYPHRJA-UHFFFAOYSA-N
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Description

2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione, also known as Irgacure 784, is a photoinitiator commonly used in the production of UV-curable coatings and inks . It is an organic compound with a wide range of applications in the scientific research field.


Synthesis Analysis

The synthesis of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione involves the reaction of 2-(2-aminoethyl)-ethanol and phthalic anhydride. The reaction mixture is dissolved in toluene and then heated under reflux for 6 hours with a Dean-Stark apparatus .


Molecular Structure Analysis

The molecular formula of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione is C12H13NO4, and its molecular weight is 235.24 . The InChI code is 1S/C12H13NO4/c14-6-8-17-7-5-13-11(15)9-3-1-2-4-10(9)12(13)16/h1-4,14H,5-8H2 .


Physical And Chemical Properties Analysis

2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione is a solid at room temperature . Its density is 1.3±0.1 g/cm3, boiling point is 412.0±25.0 °C at 760 mmHg, and flash point is 203.0±23.2 °C .

Scientific Research Applications

Anticancer Activity

Isoindoline-1,3-dione derivatives, including 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione , have been synthesized and evaluated for their anticancer properties . These compounds have shown promise in inhibiting the viability of cancer cells, such as blood cancer cell lines K562 and Raji, indicating potential use in cancer therapy.

Antiviral Drug Production

This compound has been used in the production of antiviral drugs like Zovirax . It works by inhibiting viral replication, which it achieves by interfering with DNA synthesis or altering the permeability of the cell membrane, thus providing a means to treat viral infections such as herpes simplex virus.

Dopamine Receptor Modulation

The compound has shown potential in modulating the dopamine receptor D3 . This suggests a possible application as an antipsychotic agent, providing a new avenue for the treatment of psychiatric disorders such as schizophrenia.

Photochromic Materials

The unique chemical structure of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione lends itself to applications in photochromic materials . These are materials that change color when exposed to light, which can be used in various technologies, including smart windows and sunglasses.

Polymer Additives

Due to its reactivity and stability, this compound can be used as an additive in polymers . It can enhance the properties of polymers, such as improving their thermal stability or modifying their mechanical characteristics, which is valuable in materials science and engineering.

Safety And Hazards

The safety information for 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione indicates that it has a GHS07 pictogram, with hazard statements H302-H317 . This suggests that it may be harmful if swallowed and may cause an allergic skin reaction.

properties

IUPAC Name

2-[2-(2-hydroxyethoxy)ethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-6-8-17-7-5-13-11(15)9-3-1-2-4-10(9)12(13)16/h1-4,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKIFGNPYPHRJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373091
Record name 2-[2-(2-Hydroxyethoxy)ethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione

CAS RN

69676-63-7
Record name 2-[2-(2-Hydroxyethoxy)ethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-(2-chloroethoxy)ethanol 14 (5 mL, 47.4 mmol) in N,N-dimethylformamide (35 mL) was added potassium phthalimide 2 (8.8 g, 47.51 mmol), and the reaction mixture was stirred for 20 h at 70° C. The mixture was concentrated and then diluted with dichloromethane (300 mL), and the organic layer was washed with water, dried, and concentrated. The residue was purified by flash column chromatography (3:2 to 2:3 hexane-ethyl acetate) to give compound 15 as a white solid (7.15 g, 64.17%) having an RF of 0.12 (solvent 3:2 hexane-ethyl acetate). See FIG. 9.
Quantity
5 mL
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reactant
Reaction Step One
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8.8 g
Type
reactant
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Quantity
35 mL
Type
solvent
Reaction Step One
Yield
64.17%

Synthesis routes and methods II

Procedure details

A suspension of 30.0 g (202.5 mmol) of phthalic anhydride, 20 mL (21.0 g, 199.4 mmol) of 2-(2-aminoethoxy)-ethanol in 400 mL of benzene was added 1.0×10−2 g (5.3×10−5 mmol) of TsOH.H2O. The reaction flask was connected to a Dean-Stark condenser and then heated to reflux for 14 h. The solvent was removed at reduced pressure and the residue was purified by SiO2 column chromatography (hexanes/AcOEt 1:1 then CHCl3/MeOH 20:1) gave 43.7 g (93.1%) of 13 as a light yellow syrup. This syrup slowly crystallized on standing at room temperature overnight. as needle-like crystals. mp 66-66.5° C. Rf(hexanes/AcOEt 1:1) 0.17. 1H NMR (CDCl3) d 2.41 (t, 1H, J=6.2 Hz, OH), 3.57-3.93 (m, 8 H), 7.69-7.87 (m, 4H). 13C NMR (CDCl3) d 37.52, 61.62, 68.24, 72.24, 123.36, 131.97, 134.00, 168.38 (C═O). Anal Calcd for C12H13NO4: C, 61.28; H, 5.53; N, 5.96. Found: C, 61.34; H, 5.62; N, 5.94.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0.01 g
Type
catalyst
Reaction Step Two
Name
Yield
93.1%

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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